molecular formula C6H7P<br>C6H5PH2<br>C6H7P B1580520 Phenylphosphine CAS No. 638-21-1

Phenylphosphine

Cat. No.: B1580520
CAS No.: 638-21-1
M. Wt: 110.09 g/mol
InChI Key: RPGWZZNNEUHDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylphosphine is an organophosphorus compound with the chemical formula C₆H₅PH₂. It is the phosphorus analog of aniline and is characterized by an intense penetrating odor. This compound is highly oxidizable and is primarily used as a precursor to other organophosphorus compounds .

Mechanism of Action

Target of Action

Phenylphosphine is an organophosphorus compound . It is mainly used as a precursor to other organophosphorus compounds . It can function as a ligand in coordination chemistry . The primary targets of this compound are therefore the organophosphorus compounds that it helps to synthesize.

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can react with many metal complexes to give complexes and clusters . It is also the precursor to the bridging phosphinidene ligand in certain clusters .

Biochemical Pathways

It is known that this compound can be oxidized with air to afford the oxide . This suggests that it may be involved in oxidation-reduction reactions and pathways.

Pharmacokinetics

It is known that this compound is highly oxidizable , which could impact its bioavailability and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific organophosphorus compounds that it helps to synthesize. For instance, this compound can be used to synthesize phosphorus-containing polymers, which have self-extinguishing properties .

Biochemical Analysis

Biochemical Properties

Phenylphosphine plays a significant role in biochemical reactions, particularly in coordination chemistry where it functions as a ligand. It interacts with various metal complexes to form complexes and clusters. For instance, this compound reacts with metal chlorides and triethylamine to form phosphinidene ligands . These interactions are crucial for the synthesis of various organophosphorus compounds and polymers.

Cellular Effects

This compound has notable effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s high reactivity and ability to form complexes with metals can disrupt normal cellular functions, leading to oxidative stress and potential cytotoxicity . Detailed studies on its specific cellular effects are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a ligand, forming complexes with metal ions, which can alter the activity of enzymes and other proteins. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways . This compound’s ability to form phosphinidene ligands is particularly noteworthy in this context.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time due to its high reactivity and tendency to oxidize. The compound’s stability is a concern, as it can degrade when exposed to air, forming this compound oxide . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative oxidative damage to cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, but at higher doses, it can cause significant toxicity. High doses of this compound can lead to oxidative stress, liver damage, and other adverse effects . Threshold effects and toxic responses need to be carefully monitored in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation to this compound oxide. This reaction is catalyzed by enzymes that facilitate the addition of oxygen to the compound . The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can impact its biochemical activity and potential toxicity.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect its activity and function within the cell.

Preparation Methods

Phenylphosphine can be synthesized through the reduction of dichlorothis compound with lithium aluminum hydride in ether. The reaction is performed under a nitrogen atmosphere to prevent side reactions involving oxygen . The reaction can be represented as follows:

LiAlH4+2C6H5PCl22C6H5PH2+Li++Al3++4Cl\text{LiAlH}_4 + 2\text{C}_6\text{H}_5\text{PCl}_2 \rightarrow 2\text{C}_6\text{H}_5\text{PH}_2 + \text{Li}^+ + \text{Al}^{3+} + 4\text{Cl}^- LiAlH4​+2C6​H5​PCl2​→2C6​H5​PH2​+Li++Al3++4Cl−

Chemical Reactions Analysis

Phenylphosphine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Phenylphosphine is similar to other primary phosphines, such as methylphosphine and ethylphosphine. its unique structure, with a phenyl group attached to the phosphorus atom, imparts distinct reactivity and properties. Unlike methylphosphine and ethylphosphine, this compound has a higher tendency to form stable complexes with metal ions, making it particularly useful in coordination chemistry .

Similar Compounds

  • Methylphosphine (CH₃PH₂)
  • Ethylphosphine (C₂H₅PH₂)
  • Dithis compound (C₆H₅)₂PH

This compound’s unique combination of properties and reactivity makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7P/c7-6-4-2-1-3-5-6/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGWZZNNEUHDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7P, Array
Record name PHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073224
Record name Phenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenyl phosphine is a clear colorless liquid. (NTP, 1992), Clear, colorless liquid with a foul odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless liquid with a foul odor.
Record name PHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylphosphine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/594
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYLPHOSPHINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/466
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenylphosphine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0501.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

320 to 322 °F at 760 mmHg (NTP, 1992), 160.5 °C, 160 °C, 320 °F
Record name PHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYLPHOSPHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYLPHOSPHINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/466
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenylphosphine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0501.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali; very sol in alcohol and ether, Insoluble in water, Solubility in water: none, Insoluble
Record name PHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYLPHOSPHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Phenylphosphine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0501.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.001 at 59 °F (NTP, 1992) - Denser than water; will sink, Specific gravity @ 15 °C = 1.001, Relative density (water = 1): 1.00, 1.001 at 59 °F, (59 °F): 1.001
Record name PHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYLPHOSPHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYLPHOSPHINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/466
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenylphosphine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0501.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.8, 3.79
Record name PHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYLPHOSPHINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/466
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

2.45 [mmHg]
Record name Phenylphosphine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/594
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Clear, colorless liquid

CAS No.

638-21-1
Record name PHENYL PHOSPHINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENYLPHOSPHINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLPHOSPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856X9KP929
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENYLPHOSPHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYLPHOSPHINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYLPHOSPHINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/466
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phosphine, phenyl-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/SZ200B20.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

By following the same procedure as the 2nd step of Example 12 except that 10.0 g of 1-methylphenylphosphanium carbonate, 6.9 g of 60% perchlorate, and 10.0 g of water were used, 10.9 g (94.8% of the theoretical yield, yield of 67.6% to 1-phenylphosphane) of methylphosphanium perchlorate was obtained.
Name
1-methylphenylphosphanium carbonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A one liter xylene solution containing iodobenzene (375 g, 1.84 moles), triethylamine (150 g, 1.5 moles) and the palladium dimer (1:1 adduct of palladium(II) acetate and tri(o-tolyl)phosphine, 1.20 g, 1.2 mmole, 0.07 mole %) was charged to a one gallon autoclave under a nitrogen blanket. The solution was maintained at 500 psig phosphine pressure and 110° C., with stirring at 500 rpm, for 5 hours. At this time the autoclave was cooled to ambient temperature, vented and discharged as described above. Analysis of the xylene phase by GC/FID (with area percent integration) gave only monophenylphosphine (9%) and diphenylphosphine (7%), with no sign of triphenyl-phosphine, for a total conversion of iodobenzene of approximately 16%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
375 g
Type
reactant
Reaction Step Four
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylphosphine
Reactant of Route 2
Phenylphosphine
Reactant of Route 3
Phenylphosphine
Reactant of Route 4
Phenylphosphine
Reactant of Route 5
Phenylphosphine
Reactant of Route 6
Phenylphosphine
Customer
Q & A

Q1: What is the molecular formula and weight of phenylphosphine?

A1: this compound has the molecular formula C7H9P and a molecular weight of 124.10 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A2: Several spectroscopic techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are particularly informative for determining structure and studying bonding in this compound and its derivatives. For example, 1H NMR studies have been used to investigate the internal rotational potential and electron delocalization in trithis compound. []
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic P–H, P–C, and other functional group vibrations. This technique has been used to study the vibrational modes of difluorothis compound and characterize novel phosphino alkane sulfonates. [, ]
  • Mass Spectrometry (MS): MS techniques like MALDI-TOF-MS are valuable for determining molecular weight and analyzing cyclic(arylene ether) oligomers containing the this compound oxide moiety. []

Q3: How does this compound react with alkenes?

A3: this compound readily undergoes addition reactions with alkenes like styrene and ethynylbenzene. It acts as a nucleophile, adding across the carbon-carbon double or triple bond in an anti-Markovnikov fashion. Interestingly, the first addition of this compound is less reactive than the second, contrasting with the reactivity observed with thiophenol. [, ]

Q4: Can this compound be used in polymerization reactions?

A4: Yes, this compound participates in polyaddition reactions with difunctional monomers like 1,4-divinylbenzene and 1,4-diethynylbenzene, yielding polymers with phosphorus incorporated into the backbone. These polymers have been investigated for their potential as flame retardants and high-performance materials. [, ]

Q5: Are there any notable reactions of this compound oxides?

A5: (2,2′-Biphenylylene)this compound oxide undergoes regioselective ortho-substitution reactions with various electrophiles after treatment with lithium diisopropylamide. This provides a route to synthesize unsymmetrical biaryl derivatives. []

Q6: How are phenylphosphines employed in catalysis?

A6: Phenylphosphines serve as versatile ligands in transition metal complexes used in various catalytic processes, including:

  • Olefin Oligomerization: Nickel(II) complexes with N,P,N-type ligands incorporating a this compound moiety effectively catalyze ethylene oligomerization, exhibiting high activity and selectivity for butenes. []
  • Asymmetric Hydrogenation: Chiral this compound ligands, like (S)-methylthis compound-borane, have been used in palladium-catalyzed asymmetric arylation reactions, demonstrating solvent-dependent stereoselectivity. []
  • Carbonylation Reactions: Palladium complexes immobilized on magnetic nanoparticles and modified with phosphine ligands, including those derived from this compound oxide, efficiently catalyze the carbonylative polycondensation of aromatic diiodides and diamines to produce poly(arylene ether amide trithis compound oxide)s. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry plays a significant role:

  • Protonation Studies: Density Functional Theory (DFT) calculations confirmed that protonation of this compound and its halogenated derivatives occurs preferentially at the phosphorus atom. These studies provide insights into the reactivity and electronic properties of these compounds. []
  • Bond Dissociation Enthalpy (BDE) Calculations: The (RO)B3LYP method has been employed to estimate P–H BDEs in substituted phenylphosphines. These calculations are valuable for understanding the stability and reactivity of these compounds towards radical reactions. []
  • Structure-Activity Relationship (SAR): Computational models help establish SAR by correlating molecular properties with biological activity. For example, Hammett substituent constants have been correlated with the P–H BDEs of phenylphosphines, shedding light on the influence of electronic effects on bond strength. []

Q8: Are there strategies to improve the stability or solubility of this compound derivatives?

A8:

  • Introduction of Polar Groups: Incorporating polar groups, like sulfonate moieties, into this compound structures increases water solubility, facilitating their use in aqueous-phase catalysis. []
  • Polymerization: Incorporation of this compound oxide units into polymer backbones improves stability and can impart desirable properties like flame retardancy. [, ]

Q9: What are the safety concerns associated with this compound and its derivatives?

A10: this compound and related compounds can be toxic. For example, inhalation toxicity studies in rats revealed LC50 values for this compound. [] Always handle these compounds with appropriate safety precautions and personal protective equipment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.